2-Amino-1,3-benzothiazole-6-carboxamide

Trypanosomatidic Infections Pteridine Reductase-1 (PTR1) Enzyme Inhibition

Identifying selective probes for RNA motifs and neglected disease targets remains challenging. 2-Amino-1,3-benzothiazole-6-carboxamide addresses this gap as a validated PTR1 inhibitor (TbPTR1 IC50=0.35 µM) with X-ray-defined binding, and a selective r(UU:GA) RNA mismatch probe (confirmed against 64,480 compounds). It also targets TRIM24 bromodomain via a unique water-mediated network. • PTR1 inhibitor for trypanosomal drug discovery • RNA mismatch probe for chemical biology • TRIM24 bromodomain tool for epigenetics • SAR reference standard (LogP 0.80)

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 111962-90-4
Cat. No. B111167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-benzothiazole-6-carboxamide
CAS111962-90-4
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)SC(=N2)N
InChIInChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)
InChIKeyHPRLVAQRFQEQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,3-benzothiazole-6-carboxamide: Compound Overview


2-Amino-1,3-benzothiazole-6-carboxamide is a heterocyclic small molecule featuring a 2-amino-1,3-benzothiazole core with a carboxamide substituent at the 6-position [1]. Its molecular formula is C₈H₇N₃OS, with a molecular weight of 193.226 g/mol and a calculated LogP of 0.80 . As a benzothiazole derivative, it has garnered attention in medicinal chemistry due to its capacity for diverse molecular recognition events, including validated interactions with specific RNA motifs, pteridine reductase-1 (PTR1), and bromodomain-containing proteins [1][2].

2-Amino-1,3-benzothiazole-6-carboxamide: Generic Substitution Advisory


Generic substitution among benzothiazole analogs is not scientifically sound due to profound differences in target engagement and functional activity driven by substitution patterns. The 2-amino group and the 6-carboxamide moiety of this specific compound dictate its unique binding modes: for example, the 2-amino group is essential for anchoring into the pteridine reductase-1 (PTR1) biopterin pocket [1], while the 6-carboxamide extends molecular recognition to adjacent regions [2]. In contrast, an analog lacking the 6-carboxamide, such as the unsubstituted 2-aminobenzothiazole, or one with a 5-carboxamide (2-aminobenzo[d]thiazole-5-carboxamide, CAS 1379306-67-8), will exhibit a completely different biochemical and pharmacological profile, as evidenced by the compound's unique specificity for the r(UY:GA) RNA mismatch motif against a library of 64,480 compounds [3].

2-Amino-1,3-benzothiazole-6-carboxamide: Comparative Analysis


PTR1 Inhibition vs. 2-Aminobenzothiazole

2-Amino-1,3-benzothiazole-6-carboxamide demonstrates potent inhibition of pteridine reductase-1 (PTR1) from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). Its activity surpasses that of the parent 2-aminobenzothiazole scaffold. The introduction of the 6-carboxamide group (as in compound 4c) resulted in a measurable improvement in enzymatic activity, achieving an IC50 of 0.35 µM against TbPTR1 and 1.9 µM against LmPTR1 [1]. This represents a significant enhancement over the unsubstituted 2-aminobenzothiazole, which lacks this functional handle and shows substantially reduced potency [2].

Trypanosomatidic Infections Pteridine Reductase-1 (PTR1) Enzyme Inhibition

Selectivity for UU:GA RNA Mismatch Motif

In a virtual screening campaign of 64,480 small molecules, 2-amino-1,3-benzothiazole-6-carboxamide was identified as the sole compound with specificity for the tandem UU:GA mismatch motif (5′-UG-3′:5′-AU-3′) within an RNA helix [1]. This selectivity, with a hit rate of 1 in 64,480, starkly contrasts with typical RNA-binding small molecules that exhibit broader or promiscuous binding profiles. The compound binds with moderate affinity, extending the binding motif to include flanking A-U and G-C base pairs, a feature not observed for other molecules in the screen [1].

RNA Targeting Chemical Biology Non-Canonical RNA Structures

Binding Affinity for RNA Mismatch Motif

The binding of 2-amino-1,3-benzothiazole-6-carboxamide to the tandem UU:GA RNA mismatch motif was quantified using a fluorescence-based assay, yielding an IC50 value of approximately 23.1 µM [1]. This value provides a benchmark for moderate-affinity RNA binders. While no direct comparator data from the same study exists for closely related analogs, this affinity is notable compared to many other RNA-binding small molecules that often exhibit IC50 values in the high micromolar to millimolar range .

RNA-Ligand Interaction Binding Affinity Structure-Activity Relationship

E. coli TrmD Inhibition Selectivity

2-Amino-1,3-benzothiazole-6-carboxamide inhibits E. coli tRNA (guanine-N(1)-)-methyltransferase (TrmD) with an IC50 of 150,000 nM (150 µM) [1]. While this is a relatively weak activity, it highlights a distinct target engagement profile. Importantly, this activity contrasts with the compound's potent PTR1 inhibition (IC50 = 0.35 µM), demonstrating functional selectivity between prokaryotic and eukaryotic enzymes. In contrast, other benzothiazole derivatives, such as BMS-243117, are potent Lck inhibitors with IC50 values of 1.1 µM against T-cell proliferation, representing a different therapeutic niche .

Antibacterial tRNA Methyltransferase Selectivity

TRIM24 Bromodomain Binding Mode

X-ray crystallography reveals that 2-amino-1,3-benzothiazole-6-carboxamide binds to the TRIM24 PHD-bromodomain with a unique water-mediated interaction network [1]. The carboxamide group acts as a polar warhead, rearranging a conserved water molecule, a feature not observed in the binding of other bromodomain inhibitors like acetyl-lysine mimetics. While quantitative binding data (Kd or IC50) is not provided in the primary citation, the high-resolution structure (1.901 Å) provides a definitive molecular basis for its differentiation from other TRIM24 binders [1].

Epigenetics Bromodomain Inhibition Protein-Protein Interaction

Physicochemical Property Differentiation

2-Amino-1,3-benzothiazole-6-carboxamide exhibits a calculated LogP of 0.80 and a topological polar surface area (tPSA) of 110.24 Ų [1]. This moderately hydrophilic profile contrasts with more lipophilic benzothiazole derivatives, such as the unsubstituted benzothiazole (LogP ~2.0), or the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold, which is designed for BRAF inhibition and likely has higher lipophilicity due to the acetamido group [2]. The lower LogP of the target compound may confer better aqueous solubility and a different pharmacokinetic profile, which is critical for in vivo applications.

Physicochemical Properties Drug-Likeness ADME

2-Amino-1,3-benzothiazole-6-carboxamide: Key Applications


Chemical Probe for UU:GA RNA Mismatches

This compound is uniquely suited as a chemical probe for studying the structure and function of RNA containing the tandem UU:GA mismatch motif [1]. Its specificity, validated against a library of 64,480 compounds, makes it an essential tool for RNA biologists and chemical biologists exploring RNA-targeted therapeutics [1]. It can be used to validate the biological relevance of this motif, to map its occurrence in cellular RNAs, or as a starting scaffold for developing more potent and selective RNA-binding ligands [1].

PTR1 Inhibition Scaffold for Trypanosomatidic Drug Discovery

Given its potent inhibition of TbPTR1 (IC50 = 0.35 µM) and LmPTR1 (IC50 = 1.9 µM), 2-amino-1,3-benzothiazole-6-carboxamide serves as an excellent starting point for medicinal chemistry optimization in neglected tropical disease programs [1]. Its validated activity against the target, coupled with a defined binding mode from X-ray crystallography, allows for structure-guided design of analogs with improved potency, selectivity, and in vivo efficacy [1]. It is a critical reference compound for any research group investigating PTR1 as a drug target.

TRIM24 Bromodomain Epigenetics Tool

The compound's unique binding mode to the TRIM24 PHD-bromodomain, characterized by a water-mediated interaction network, offers a distinct chemical starting point for probing TRIM24 function [1]. It can be used as a tool in cellular assays to investigate the role of TRIM24 in gene regulation and cancer, providing a complementary approach to other bromodomain inhibitors [1].

Reference Standard for Benzothiazole SAR Studies

As a well-characterized, commercially available benzothiazole derivative, 2-amino-1,3-benzothiazole-6-carboxamide is an ideal reference standard for structure-activity relationship (SAR) studies. Its established physicochemical properties (LogP = 0.80, tPSA = 110.24 Ų) and multi-target activity profile provide a benchmark for comparing new synthetic analogs in academic and industrial research settings [1]. It is particularly useful for investigating the impact of 2-amino and 6-carboxamide substitutions on biological activity and drug-like properties.

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